2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a hexahydrobenzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with a suitable amine and thiophene derivative can lead to the formation of the desired benzothienopyrimidine structure. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Chlorophenyl)-2-{[2-(3-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- **3-(4-Chlorophenyl)-2-{[2-(3,4-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol stands out due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17ClN2OS |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17ClN2OS/c1-9-5-6-12-13(7-9)22-17-14(12)16(21)19-15(20-17)10-3-2-4-11(18)8-10/h2-4,8-9,15,20H,5-7H2,1H3,(H,19,21) |
InChI Key |
UETJGRSSEKWJRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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